7-benzyl-8-[(3-chloro-2-hydroxypropyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-benzyl-8-[(3-chloro-2-hydroxypropyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C17H19ClN4O3S . This compound is part of the purine family, which is known for its significant roles in biochemistry, particularly in the structure of DNA and RNA. The unique structure of this compound, featuring a benzyl group, a chlorohydroxypropyl group, and a sulfanyl group, makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 7-benzyl-8-[(3-chloro-2-hydroxypropyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves multiple steps. One common synthetic route includes the reaction of 7-benzyl-1,3-dimethylxanthine with 3-chloro-2-hydroxypropylthiol under specific conditions . The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorohydroxypropyl group can be reduced to a propyl group using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-benzyl-8-[(3-chloro-2-hydroxypropyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-benzyl-8-[(3-chloro-2-hydroxypropyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The benzyl group and the chlorohydroxypropyl group play crucial roles in these interactions, facilitating binding through hydrophobic and hydrogen bonding interactions .
Comparison with Similar Compounds
Similar compounds include:
- 7-benzyl-8-[(3-chloro-2-butenyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Compared to these compounds, 7-benzyl-8-[(3-chloro-2-hydroxypropyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has unique structural features that may result in different chemical reactivity and biological activity. The presence of the chlorohydroxypropyl group, in particular, provides distinct properties that can be exploited in various applications.
Properties
Molecular Formula |
C17H19ClN4O3S |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
7-benzyl-8-(3-chloro-2-hydroxypropyl)sulfanyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H19ClN4O3S/c1-20-14-13(15(24)21(2)17(20)25)22(9-11-6-4-3-5-7-11)16(19-14)26-10-12(23)8-18/h3-7,12,23H,8-10H2,1-2H3 |
InChI Key |
RLRHTCKQFLKWCO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(CCl)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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